molecular formula C24H19F3N4O3 B6569292 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 921566-59-8

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6569292
CAS No.: 921566-59-8
M. Wt: 468.4 g/mol
InChI Key: RAHYDZGKOITMTN-UHFFFAOYSA-N
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Description

The compound 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule. This compound's structure suggests it has a multi-functional role, potentially spanning various scientific fields like medicinal chemistry, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can be intricate due to its multiple functional groups and ring structures. One common method starts with the reaction of a pyrido[3,2-d]pyrimidine derivative with appropriate reactants under controlled conditions. Key steps include:

  • Condensation Reaction: : Reacting pyrido[3,2-d]pyrimidine with phenylethylamine in the presence of a coupling agent.

  • Acetylation: : The product from the condensation is then acetylated using an acetylation reagent like acetic anhydride.

Industrial Production Methods: Scaling up this compound for industrial production involves optimizing each reaction stage for maximum yield and purity. Key considerations include selecting solvents and reagents that are cost-effective and environmentally benign, as well as employing catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the phenylethyl moiety, resulting in various oxidized derivatives.

  • Reduction: : Reductive reactions can target the pyrimidine ring, leading to different reduced forms.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can be facilitated on the trifluoromethyl phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromic acid.

  • Reduction: : Typical reducing agents include hydrogen gas over palladium catalyst or lithium aluminium hydride.

  • Substitution: : Conditions often involve strong bases or acids to mediate the substitutions.

Major Products

  • Oxidized Products: : Phenylethyl derivatives.

  • Reduced Products: : Dihydropyrimidine variants.

  • Substituted Products: : Trifluoromethyl group variants.

Scientific Research Applications

This compound finds utility across various fields:

  • Chemistry: : Used as an intermediate in synthesizing complex organic molecules.

  • Biology: : Investigated for its potential in modulating biological pathways, potentially affecting cellular processes.

  • Medicine: : Explored for its therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

  • Industry: : Employed in material science for developing new materials with specific properties.

Mechanism of Action

The compound's mechanism of action involves interaction with molecular targets like enzymes or receptors, altering their function. For instance, in medicinal contexts, it might inhibit specific enzymes crucial for disease progression. Its effects on cellular pathways can include modulation of signal transduction, impacting processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Compared to structurally related compounds:

  • 2,4-dioxo-3-(2-phenylethyl)-pyrido[3,2-d]pyrimidine: : Lacks the acetamide and trifluoromethyl groups, potentially altering its chemical reactivity and biological activity.

  • N-[2-(trifluoromethyl)phenyl]acetamide: : Does not have the complex pyridopyrimidine structure, which affects its application scope.

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N4O3/c25-24(26,27)17-9-4-5-10-18(17)29-20(32)15-31-19-11-6-13-28-21(19)22(33)30(23(31)34)14-12-16-7-2-1-3-8-16/h1-11,13H,12,14-15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHYDZGKOITMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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